
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Fluoro-2-methylphenyl)cyclobutan-1-one (3-FMC) is an organic compound belonging to the class of cyclobutanes. It is a colorless, odorless crystalline solid with a molecular weight of 215.22 g/mol. It is a synthetic compound, and its synthesis was first reported in the literature in the early 1990s. It is a structural analog of the stimulant drug 3-methylphencyclidine (3-MPC). 3-FMC is used in research laboratories as a tool to study the pharmacological effects of drugs and as an intermediate in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is a useful tool for scientific research. It has been used to study the pharmacology of drugs and to develop new drugs. It has also been used to study the structure and function of proteins, enzymes, and receptors. In addition, it has been used in the synthesis of other compounds and in the development of new synthetic methods.
Wirkmechanismus
The mechanism of action of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is not completely understood. It is thought to act as an agonist at the sigma-1 receptor, a type of receptor that is involved in the regulation of several physiological processes. It is also thought to act as an agonist at the serotonin and norepinephrine transporters, which are involved in the regulation of neurotransmitter levels in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one are not well-understood. In animal studies, it has been shown to increase locomotor activity, reduce anxiety, and produce an antidepressant-like effect. It has also been shown to produce antinociceptive effects in animals. In humans, it has been shown to produce a mild stimulant effect.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one in laboratory experiments include its high solubility in polar solvents, its low cost, and its high yield in the synthesis reaction. The main limitation of using 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is that its mechanism of action is not fully understood, so it may not be suitable for certain types of experiments.
Zukünftige Richtungen
Future research should focus on further elucidating the mechanism of action of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one and its effects on various physiological processes. In addition, further research should be conducted to explore the potential therapeutic applications of 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one. Finally, further research should be conducted to explore the potential for 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one to be used as an intermediate in the synthesis of other compounds.
Synthesemethoden
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one is synthesized by a two-step process. The first step involves the reaction of 4-fluoro-2-methylaniline and cyclobutanone to form a cyclobutyl intermediate. This intermediate is then reacted with sodium hydroxide to form 3-(4-fluoro-2-methylphenyl)cyclobutan-1-one. The reaction is carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at a temperature of 80-90°C. The yield of the reaction is generally high.
Eigenschaften
IUPAC Name |
3-(4-fluoro-2-methylphenyl)cyclobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c1-7-4-9(12)2-3-11(7)8-5-10(13)6-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFONMLBADDUCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)cyclobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


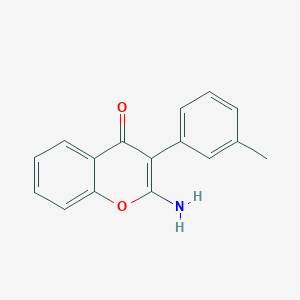


![3-[2-(2,6-dimethyl-4-oxo-1,4-dihydropyridin-1-yl)ethyl]benzoic acid](/img/structure/B6617213.png)
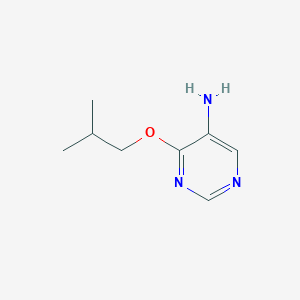
![propan-2-yl 2-amino-4,4,6,6-tetramethyl-4H,6H-thieno[2,3-c]furan-3-carboxylate](/img/structure/B6617227.png)
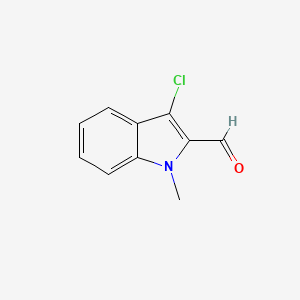
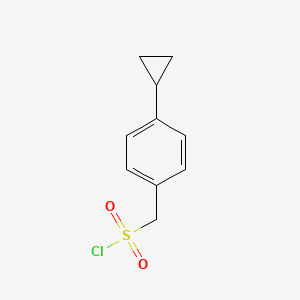
![5-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl]oxolane-2-carboxylic acid](/img/structure/B6617243.png)
![[1,2,3,4]tetrazolo[1,5-b]pyridazine-6-sulfonamide](/img/structure/B6617256.png)
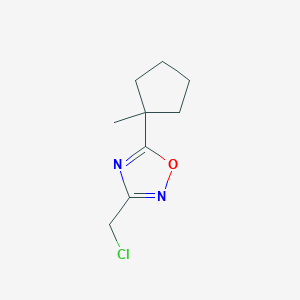
![5-{bicyclo[3.1.0]hexan-3-yl}-3-(chloromethyl)-1,2,4-oxadiazole, Mixture of diastereomers](/img/structure/B6617271.png)
